molecular formula C9H12Cl3NO B3014144 3-(2,6-Dichlorophenoxy)-1-propanamine hydrochloride CAS No. 1052548-94-3

3-(2,6-Dichlorophenoxy)-1-propanamine hydrochloride

Cat. No.: B3014144
CAS No.: 1052548-94-3
M. Wt: 256.55
InChI Key: GRFBQJHIBPIAMT-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenoxy)-1-propanamine hydrochloride: is an organic compound that belongs to the class of phenoxyalkylamines This compound is characterized by the presence of a dichlorophenoxy group attached to a propanamine chain, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dichlorophenoxy)-1-propanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dichlorophenol, which is reacted with epichlorohydrin to form 3-(2,6-dichlorophenoxy)-1-chloropropane.

    Amination: The 3-(2,6-dichlorophenoxy)-1-chloropropane is then subjected to nucleophilic substitution with ammonia or an amine to yield 3-(2,6-dichlorophenoxy)-1-propanamine.

    Hydrochloride Formation: Finally, the free base of 3-(2,6-dichlorophenoxy)-1-propanamine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(2,6-Dichlorophenoxy)-1-propanamine hydrochloride can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.

Major Products Formed:

    Oxidation: Hydroxylated derivatives and oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenoxyalkylamines.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biochemical Studies: Employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Medicine:

    Drug Development: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological and psychiatric disorders.

Industry:

    Agrochemicals: Utilized in the synthesis of herbicides and pesticides due to its phenoxy group, which is known for its herbicidal activity.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenoxy)-1-propanamine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

    2,6-Dichlorophenol: A precursor in the synthesis of 3-(2,6-Dichlorophenoxy)-1-propanamine hydrochloride, known for its use in the production of herbicides and disinfectants.

    4-Amino-2,6-dichlorophenol: Another dichlorophenol derivative with applications in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct biochemical properties and potential applications. Its combination of a dichlorophenoxy group with a propanamine chain makes it a versatile compound for various scientific research and industrial applications.

Properties

IUPAC Name

3-(2,6-dichlorophenoxy)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO.ClH/c10-7-3-1-4-8(11)9(7)13-6-2-5-12;/h1,3-4H,2,5-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFBQJHIBPIAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCCCN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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